molecular formula C22H21NO3 B11285000 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11285000
M. Wt: 347.4 g/mol
InChI Key: VXWILSIQAXOULW-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta-chromeno-oxazin class, characterized by a fused tricyclic framework incorporating cyclopentane, chromene, and oxazine moieties. The 4-ethylphenyl substituent at position 3 distinguishes it from other derivatives in this structural family. The ethyl group on the phenyl ring may influence lipophilicity and metabolic stability compared to halogenated or hydroxylated derivatives.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO3/c1-2-14-6-8-15(9-7-14)23-12-19-20(25-13-23)11-10-17-16-4-3-5-18(16)22(24)26-21(17)19/h6-11H,2-5,12-13H2,1H3

InChI Key

VXWILSIQAXOULW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the oxazinone ring. Key steps include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a Diels-Alder reaction, which involves a diene and a dienophile.

    Oxazinone Ring Formation: The final step involves the cyclization of an amine and a carbonyl compound to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazinone ring, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the oxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in drug discovery.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The 4-ethylphenyl group in the target compound introduces moderate electron-donating effects compared to the 4-chlorobenzyl group (electron-withdrawing due to Cl) in . This may alter π-π stacking interactions in biological targets.

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound likely increases logP (~3.2 estimated) compared to the chlorobenzyl analog (logP ~2.8, calculated from molecular weight and Cl content) .
  • Acid Dissociation: Predicted pKa (~4.7) aligns with oxazinone analogs, suggesting comparable solubility profiles in physiological pH ranges .

Bioactivity Comparisons

While direct data for the target compound are unavailable, insights can be inferred from related studies:

  • Radical Scavenging: Chromeno-oxazin derivatives with hydroxyl groups (e.g., hawthorn leaf flavonoids in ) exhibit strong DPPH radical scavenging (IC₅₀: 5–40 µg/mL). The absence of phenolic -OH in the target compound suggests weaker antioxidant activity compared to hydroxylated analogs .

Biological Activity

3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopenta-chromene framework with an oxazine moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H19NO3
Molecular Weight333.4 g/mol
IUPAC NameThis compound
SMILESCC(C)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may modulate enzyme activity and receptor binding, which can influence several biological pathways. The specific interactions depend on the structural characteristics of the compound and the biological context.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that oxazine derivatives possess significant antibacterial properties. For instance, compounds containing the oxazine ring have demonstrated activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Certain derivatives have been evaluated for their anticancer effects. Research has indicated that they may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar to this compound have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

  • Antibacterial Activity Study : In a study published in 2019, derivatives of oxazines were tested for their antimicrobial efficacy against E. coli and S. aureus. The results indicated that certain compounds showed significant zones of inhibition compared to standard antibiotics .
  • Anticancer Efficacy : A recent investigation into the anticancer properties of similar oxazine derivatives revealed that they could effectively inhibit the growth of various cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

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